5-Amino-3-(trifluoromethyl)pyridin-2(1H)-one

Descripción general

Descripción

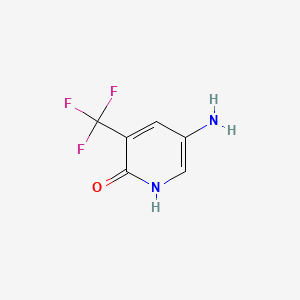

5-Amino-3-(trifluoromethyl)pyridin-2(1H)-one is a heterocyclic organic compound with the molecular formula C7H4F3N3. It is characterized by the presence of an amino group at the 5-position and a trifluoromethyl group at the 3-position on a pyridin-2-one ring. This compound is notable for its applications in various fields, including medicinal chemistry and material science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-(trifluoromethyl)pyridin-2(1H)-one typically involves the reaction of 3-(trifluoromethyl)pyridine with ammonia or an amine under specific conditions. One common method includes the use of a palladium-catalyzed amination reaction, where the trifluoromethyl group is introduced via a nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process may involve the use of high-pressure reactors and specialized catalysts to ensure efficient conversion and minimal by-products .

Análisis De Reacciones Químicas

Types of Reactions: 5-Amino-3-(trifluoromethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted pyridines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Drug Development:

The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its derivatives have shown promise in treating conditions such as cancer and neurological disorders due to their ability to inhibit specific enzymes or receptors . For example, some derivatives have been designed to target monoamine oxidase B, which is relevant in treating neurodegenerative diseases .

2. Toxicological Studies:

Recent studies have highlighted the toxicological profile of related compounds, such as 5-amino-2-(trifluoromethyl)pyridine. Inhalation exposure led to severe health effects, including methemoglobinemia and toxic encephalopathy, underscoring the need for safety assessments in pharmaceutical applications . This emphasizes the importance of understanding both therapeutic benefits and potential risks when developing new drugs.

Agrochemical Applications

1. Crop Protection:

this compound and its derivatives are utilized in formulating agrochemicals aimed at protecting crops from pests and diseases. The introduction of trifluoromethyl groups enhances the efficacy of these compounds against a variety of agricultural pests . Several products containing this moiety have received market approval, indicating their commercial viability.

2. Herbicides:

The compound is also involved in the synthesis of herbicides that selectively target specific weed species while minimizing damage to crops like wheat. This selectivity is attributed to metabolic differences in plants .

Table 1: Summary of Applications

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Pharmaceuticals | Drug intermediates | Potential for targeting neurodegenerative diseases |

| Enzyme inhibitors | Inhibition of monoamine oxidase B | |

| Agrochemicals | Crop protection | Enhanced efficacy against pests |

| Herbicide formulation | Selectivity in targeting weeds | |

| Toxicology | Health risk assessments | Severe toxicity observed in inhalation studies |

Mecanismo De Acción

The mechanism of action of 5-Amino-3-(trifluoromethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in the treatment of diseases .

Comparación Con Compuestos Similares

- 5-Amino-3-(trifluoromethyl)picolinonitrile

- 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile

- 2-Cyano-3-(trifluoromethyl)-5-aminopyridine

Comparison: Compared to its analogs, 5-Amino-3-(trifluoromethyl)pyridin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug development .

Actividad Biológica

5-Amino-3-(trifluoromethyl)pyridin-2(1H)-one is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmaceuticals and agrochemicals. This article delves into its synthesis, biological properties, and the implications of its activity in various contexts.

Chemical Structure and Properties

This compound features a pyridine ring substituted with an amino group and a trifluoromethyl group. The presence of the trifluoromethyl group enhances its lipophilicity and electron-withdrawing properties, which are critical for its biological activity. The compound is represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyridine derivatives with trifluoroacetic anhydride or similar reagents under controlled conditions. This process yields the target compound with good to excellent purity, facilitating subsequent biological testing.

Antimicrobial Activity

Research has shown that derivatives of trifluoromethylpyridines exhibit significant antimicrobial properties. In a study evaluating various trifluoromethylpyridine derivatives, including this compound, it was found to possess notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The effectiveness was quantified in terms of Minimum Inhibitory Concentration (MIC) values, which indicate the lowest concentration of the compound that inhibits visible growth.

| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |

|---|---|---|

| This compound | 32 | 64 |

| Control (standard antibiotic) | 8 | 16 |

Antiviral Activity

The antiviral potential of this compound has also been explored. In vitro studies demonstrated that this compound inhibits viral replication in certain viral strains, showcasing its potential as a therapeutic agent against viral infections .

Insecticidal Activity

Insecticidal properties have been attributed to various trifluoromethylpyridine derivatives. For instance, studies indicated that this compound exhibits significant activity against agricultural pests, making it a candidate for development as an agrochemical . The efficacy was assessed through bioassays measuring mortality rates at different concentrations.

| Concentration (mg/L) | Mortality Rate (%) |

|---|---|

| 50 | 45 |

| 100 | 75 |

The biological mechanisms underlying the activities of this compound are still under investigation. However, preliminary studies suggest that the compound may interact with specific enzymes or receptors involved in microbial metabolism or viral replication pathways . Understanding these interactions is crucial for optimizing the compound's efficacy and minimizing potential resistance.

Case Study 1: Antibacterial Efficacy

A recent study focused on the antibacterial efficacy of various trifluoromethylpyridine derivatives, including this compound. The results indicated that this compound exhibited a dose-dependent response against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a novel antibacterial agent .

Case Study 2: Agricultural Applications

Another study evaluated the insecticidal properties of several trifluoromethylpyridine derivatives in agricultural settings. The findings revealed that formulations containing this compound significantly reduced pest populations compared to untreated controls, suggesting its utility in pest management strategies .

Propiedades

IUPAC Name |

5-amino-3-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c7-6(8,9)4-1-3(10)2-11-5(4)12/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJZAXHGXOGOGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745354 | |

| Record name | 5-Amino-3-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373232-58-6 | |

| Record name | 5-Amino-3-(trifluoromethyl)-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-3-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.